Acid Brown 14

Description

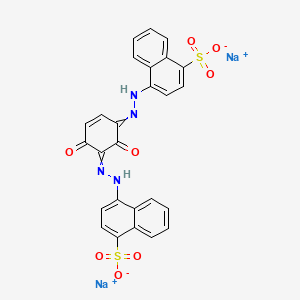

Structure

2D Structure

Propriétés

Numéro CAS |

5850-16-8 |

|---|---|

Formule moléculaire |

C26H16N4Na2O8S2 |

Poids moléculaire |

622.5 g/mol |

Nom IUPAC |

disodium;4-[(2Z)-2-[(5E)-4,6-dioxo-5-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C26H18N4O8S2.2Na/c31-22-12-9-21(29-27-19-10-13-23(39(33,34)35)17-7-3-1-5-15(17)19)26(32)25(22)30-28-20-11-14-24(40(36,37)38)18-8-4-2-6-16(18)20;;/h1-14,27-28H,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2/b29-21-,30-25+;; |

Clé InChI |

UTIACSXEVKXHPT-GXRBTFONSA-L |

SMILES isomérique |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N/N=C\3/C=CC(=O)/C(=N/NC4=CC=C(C5=CC=CC=C54)S(=O)(=O)[O-])/C3=O.[Na+].[Na+] |

SMILES canonique |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])NN=C3C=CC(=O)C(=NNC4=CC=C(C5=CC=CC=C54)S(=O)(=O)[O-])C3=O.[Na+].[Na+] |

Apparence |

Solid powder |

Autres numéros CAS |

5850-16-8 |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

C.I. 20195; NSC 75909; NSC-75909; NSC75909 |

Origine du produit |

United States |

Chemical Synthesis and Reaction Pathways of Acid Brown 14

Structural Classifications and Azo Dye Chemistry

Acid Brown 14 belongs to the significant class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) within their molecular structure. These chromophoric groups are typically linked to aromatic systems, which contribute to the dye's color through extended π-conjugation.

Polyazo Dye Frameworks

This compound is specifically classified as a polyazo dye, indicating that its structure contains more than one azo linkage. worlddyevariety.com Polyazo dyes are constructed through a series of diazotization and coupling reactions, allowing for the creation of complex molecular architectures with varied chromophoric and auxochromic (color-enhancing) groups. The presence of multiple azo groups and aromatic rings bridged by these linkages contributes to the dye's specific brown coloration and its properties as an acid dye.

Azo Group (-N=N-) Linkages and Aromatic System Bridging

The core structural feature of this compound involves azo groups that bridge aromatic systems, specifically derived from naphthalene (B1677914) and resorcinol (B1680541). The arrangement and electronic interaction of these azo linkages with the π-electron systems of the aromatic rings are fundamental to the dye's light absorption characteristics and perceived color. The sulfonic acid groups (-SO₃H), present as sodium salts in this compound, contribute to its solubility in water and its classification as an acid dye, enabling it to interact with basic sites in the materials it dyes, such as the amino groups in wool and nylon fibers. worlddyevariety.com

Synthetic Methodologies and Process Engineering

The synthesis of this compound is a multi-step process that primarily involves diazotization and azo coupling reactions. A key starting material in its production is 4-aminonaphthalene-1-sulfonic acid. worlddyevariety.com

Diazotization Reactions

Diazotization is a critical step in the synthesis of azo dyes, involving the conversion of a primary aromatic amine into a diazonium salt. This reaction is typically carried out using a source of nitrous acid, usually generated in situ from sodium nitrite (B80452) and a mineral acid like hydrochloric acid, at low temperatures. google.comelsevier.es

Aminonaphthalene Sulfonic Acid Diazotization Protocols

For this compound, the synthesis involves the diazotization of 4-aminonaphthalene-1-sulfonic acid (also known as Naphthionic acid). worlddyevariety.comnih.gov This process converts the amino group (-NH₂) on the aminonaphthalene sulfonic acid into a diazonium group (-N₂⁺). The reaction is generally performed by adding an aqueous solution of sodium nitrite to an acidic solution of the aminonaphthalene sulfonic acid. google.comelsevier.es The acidic conditions are crucial for the formation of nitrous acid, which then reacts with the amine.

Controlled Temperature and Acid Concentration Regimes for Diazonium Salt Stabilization

Maintaining controlled temperature and acid concentration is paramount during the diazotization of aminonaphthalene sulfonic acid to ensure the stability of the highly reactive diazonium salt and to prevent side reactions. Diazonium salts are generally unstable at higher temperatures and can decompose. Therefore, the diazotization reaction is typically conducted at low temperatures, often in an ice bath, ranging from 0°C to 5°C. elsevier.esresearchgate.net The acid concentration, usually provided by hydrochloric or sulfuric acid, needs to be sufficient to generate the necessary nitrous acid and maintain the acidity required for the reaction, while avoiding excessively high concentrations that could lead to unwanted side reactions or decomposition of the starting material or product. google.com Excess nitrous acid after the completion of diazotization is typically destroyed, for example, by adding sulfamic acid. researchgate.net

Stoichiometric Considerations in Diazotization Processes

Diazotization is the conversion of a primary aromatic amine into a diazonium salt. For the synthesis of this compound, the diazo component is 4-aminoazobenzene-1-sulfonic acid. worlddyevariety.comchemicalbook.com This molecule contains one primary amino group that undergoes diazotization. The reaction typically involves treating the aromatic amine with a source of nitrous acid, usually generated in situ from sodium nitrite and a mineral acid like hydrochloric or sulfuric acid, at low temperatures (typically 0-5 °C).

The stoichiometry of the diazotization reaction is crucial for achieving a high yield of the desired diazonium salt and minimizing side reactions. Ideally, one molar equivalent of sodium nitrite is required per amino group to be diazotized. However, a slight excess of nitrous acid is often used to ensure complete conversion of the amine. The presence of excess nitrous acid can be detected using starch-iodide paper, which turns blue upon contact with nitrous acid.

The reaction proceeds through the formation of nitrous acid, which then reacts with the primary aromatic amine in an acidic medium to form the diazonium salt. Maintaining the correct acidity is vital; sufficient acid is needed to generate nitrous acid and protonate the amine, but excessive acidity can lead to unwanted side reactions or decomposition of the diazonium salt. jove.com

For the bis-diazotization required for this compound, two equivalents of the diazotizing agent per molecule of the precursor amine would theoretically be needed if it were a diamine. However, this compound is formed from the coupling of two molecules of diazotized 4-aminoazobenzene-1-sulfonic acid with one molecule of resorcinol. worlddyevariety.comchemicalbook.com Therefore, the diazotization step involves the reaction of 4-aminoazobenzene-1-sulfonic acid with one equivalent of the diazotizing agent to form a mono-diazonium salt. The synthesis then proceeds with the coupling of two molecules of this mono-diazonium salt with resorcinol.

Azo Coupling Reactions

Azo coupling is the key step in the formation of the azo linkage (-N=N-) that characterizes azo dyes. This reaction involves the electrophilic attack of a diazonium ion on an activated aromatic ring, typically a phenol (B47542) or an aromatic amine. jove.comontosight.aibeilstein-journals.orglibretexts.orgchemguide.co.uk For this compound, the coupling component is resorcinol. worlddyevariety.comchemicalbook.com

Resorcinol as a Coupling Agent: Mechanistic Insights

Resorcinol (benzene-1,3-diol) is a highly reactive coupling agent due to the presence of two strongly activating hydroxyl groups on the benzene (B151609) ring. ontosight.aigoogle.comnih.gov These hydroxyl groups activate the aromatic ring towards electrophilic attack, particularly at the positions ortho and para to the hydroxyl groups. jove.comontosight.ai

The mechanism of azo coupling with phenols like resorcinol involves the attack of the electrophilic diazonium ion on the deprotonated form of the phenol, the phenoxide ion. jove.combeilstein-journals.orglibretexts.org The negative charge on the oxygen atom in the phenoxide ion is delocalized into the aromatic ring, significantly increasing the electron density at the ortho and para positions, making them highly susceptible to electrophilic attack by the diazonium ion. jove.comlibretexts.org

Resorcinol has multiple potential coupling positions: the two positions ortho to both hydroxyl groups (positions 2 and 4 in the IUPAC numbering of resorcinol) and the position para to both hydroxyl groups (position 4). google.com For this compound, the structure indicates coupling occurs at two positions on the resorcinol ring. nih.gov

The reaction proceeds via an electrophilic aromatic substitution mechanism. The diazonium ion attacks the activated resorcinol ring, forming a sigma complex (Meisenheimer complex intermediate), followed by the loss of a proton to restore aromaticity and form the stable azo compound. jove.com

pH Control Strategies and Buffer System Utilization for Optimal Coupling

The pH of the reaction medium is a critical parameter in azo coupling reactions, particularly when using coupling components like phenols that exhibit pH-dependent reactivity. jove.combeilstein-journals.orglibretexts.orggoogle.comresearchgate.net For coupling with phenols, slightly alkaline conditions are generally preferred because they ensure a sufficient concentration of the more reactive phenoxide ion. jove.combeilstein-journals.orglibretexts.org

However, the pH must be carefully controlled. If the solution becomes too alkaline (typically above pH 10), the diazonium salt can decompose into less reactive or unreactive species, such as diazohydroxides or diazotate ions, which can reduce the yield of the desired azo dye. jove.combeilstein-journals.orglibretexts.org

Buffer systems are frequently employed to maintain the pH within the optimal range during the azo coupling reaction. google.comgoogle.com Suitable buffer systems help to stabilize the pH against changes caused by the consumption of reactants or the formation of acidic or basic byproducts. Examples of buffer systems used in azo coupling can include combinations of weak acids and their conjugate bases. google.comgoogle.com

Precise pH control, often within narrow tolerances (e.g., ± 0.2 to 0.5 pH units), is essential for achieving high yields and consistent quality of the azo dye product, especially on an industrial scale. google.com Control systems that regulate the flow rates of the diazo component and a base solution can be used to maintain a constant coupling pH. google.com

Adiabatic Coupling Enhancements for Yield and Reproducibility

While adiabatic conditions are more commonly discussed in the context of diazotization to manage the exothermic nature of the reaction and prevent decomposition google.comicheme.org, the concept of managing heat is also relevant to coupling reactions. Azo coupling reactions are often exothermic. icheme.org While the term "adiabatic coupling enhancements" might specifically refer to processes where no heat is intentionally added or removed to influence yield or reproducibility, managing the reaction temperature is undoubtedly important.

Controlling the temperature during coupling helps to control the reaction rate and selectivity. Elevated temperatures can sometimes lead to side reactions or decomposition of either the diazonium salt or the coupling product. Maintaining a consistent temperature, often within a specific range (e.g., 0-20 °C), is vital for reproducibility. google.com Although strictly adiabatic conditions (no heat exchange with the surroundings) might be challenging to achieve and control precisely in large-scale industrial reactors, the principle of managing the heat generated by the reaction is important for process control and product consistency. Some research explores adiabatic diazotization and its implications for downstream reactions. google.comicheme.org

Dual Feed System Design for Real-time pH Modulation

Dual feed systems are a sophisticated approach to managing the reaction conditions, particularly pH, during azo coupling. google.com In a dual feed system, the solution of the diazo component (often acidic) and a separate solution of a base are added simultaneously to the reaction vessel containing the coupling component. google.com

By precisely controlling the relative flow rates of the diazo component solution and the base solution, the pH of the reaction mixture can be maintained at the desired optimal value in real-time throughout the addition process. google.com This contrasts with batch additions where localized pH variations can occur, potentially leading to side reactions or inconsistent product quality. google.com

This method allows for fine-tuning the reaction environment as the coupling progresses, which is particularly beneficial for couplers like resorcinol that can undergo coupling at multiple sites and whose reactivity at these sites is pH-dependent. google.com The use of a dual feed system, often in conjunction with a buffer system, contributes significantly to achieving high conversion, improved yield, and enhanced reproducibility of the azo dye synthesis. google.com

Multi-Stage Coupling Protocols for Complex Dye Architectures

This compound is a disazo dye, meaning it contains two azo linkages. Its formation from the bis-diazotized 4-aminoazobenzene-1-sulfonic acid and resorcinol implies a multi-stage coupling process in terms of the number of diazo groups reacting with the coupler molecule. Resorcinol is known to be able to couple with up to three diazo components due to its multiple activated positions. google.com

While the synthesis of this compound specifically involves coupling with two diazonium moieties derived from the same diazo component, the concept of multi-stage coupling is broadly applicable to the synthesis of more complex azo dye architectures, including trisazo or even polyazo dyes, or dyes formed by coupling different diazo components to a single coupler molecule. google.comgoogle.comjchemrev.com

Multi-stage coupling protocols can involve sequential additions of different diazonium salts to a coupler, or carefully controlled conditions that favor coupling at specific sites on a multi-functional coupler like resorcinol. google.com The order of addition, reaction temperature, and especially pH play critical roles in directing the coupling to the desired positions and minimizing the formation of unwanted isomers or byproducts. google.comgoogle.com

For dyes involving coupling at multiple sites on a single molecule, such as this compound on resorcinol, the reaction conditions must be controlled to ensure that the desired number of coupling events occur. The high reactivity of resorcinol facilitates coupling at multiple sites. google.com

Data from research on azo coupling reactions often focuses on optimizing conditions (like pH, temperature, and reactant ratios) to maximize the yield and purity of the desired product. For multi-stage couplings, this can involve analyzing the reaction mixture at different stages to monitor the formation of mono-, bis-, or tris-coupled products.

Sequential Diazotization and Coupling with Secondary Diazo Components

The preparation of this compound involves a multi-step process centered on azo coupling reactions. One described method involves the diazotization of 4-aminonaphthalene-1-sulfonic acid (two moles) and subsequent coupling with resorcinol. worlddyevariety.com

Polyazo dyes, which contain three or more azo groups, are often synthesized through successive coupling reactions. nih.gov This can involve coupling a bis-diazotized diamine with a coupler that reacts on both ends, or through multi-step processes involving monoazo intermediates that are subsequently diazotized and coupled. imrpress.comiipseries.org The order of coupling steps can be influenced by the reactivity of the coupling components and the reaction conditions. imrpress.com For instance, in the synthesis of some bisazo dyes from aminonaphthols, coupling ortho to the amino group may occur first, followed by coupling ortho to the hydroxyl group, as the initial coupling can deactivate the aromatic system towards further electrophilic attack. imrpress.com

Stepwise Reaction Condition Optimization for Polyazo Formation

Optimizing reaction conditions is crucial for achieving high yield and quality in the synthesis of polyazo dyes. Research suggests that parameters such as temperature, pH, reaction time, and the concentration ratios of reactants are critical. For instance, moderate heating can optimize coupling efficiency, while acidic conditions generally favor diazotization and azo coupling. Maintaining a sufficient reaction time ensures complete coupling and minimizes side reactions. Precise stoichiometry of intermediates and coupling components is also essential.

In the synthesis of some polyazo dyes, maintaining a specific pH range during coupling steps is highlighted. For example, in one reported synthesis, the pH was maintained at 8.5-9.0 during the first coupling and 8.0-9.0 during a subsequent coupling by adding sodium hydroxide (B78521) solution. google.com Diazotization is typically carried out under acidic conditions at low temperatures, often between -5°C and 25°C, preferably 0°C to 10°C, using a nitrite like sodium nitrite. google.com

Chemical Reactivity and Transformation Pathways

Azo dyes can undergo various chemical transformations, including oxidation and reduction reactions, primarily affecting the azo linkage and the aromatic rings.

Oxidation Reactions and Azo Bond Cleavage Mechanisms

Oxidation of azo dyes can lead to the cleavage of the azo bond. Studies on the degradation of azo dyes by processes such as sonophotocatalysis or enzymatic degradation have explored the mechanisms involved. For example, photocatalytic degradation of this compound has been observed under UV and visible light irradiation. rsc.org

In some oxidation processes, the cleavage can occur between the azo nitrogens or at the carbon atom bearing the azo group on a phenolic moiety. ohsu.edu Proposed mechanisms involve the oxidation of the azo dye to a cation, followed by nucleophilic attack by water and hydrolysis. ohsu.edu The location of cation stabilization can dictate whether the cleavage is symmetrical or asymmetrical. ohsu.edu Cleavage between the azo nitrogens can yield a nitroso compound and an iminoquinone, which can then undergo further redox reactions. ohsu.edu

Reduction Reactions and Aromatic Amine Formation

Azo dyes are known to undergo reductive cleavage of the azo bond (-N=N-) to form aromatic amines. This reaction is particularly significant in biological systems and wastewater treatment. europa.eucanada.canih.govcore.ac.uk

The reduction can be mediated by microorganisms, including bacteria and fungi, through enzymes like azoreductases. europa.eucanada.canih.govcore.ac.uk Under anaerobic conditions, this reductive cleavage is a primary degradation pathway and can lead to the formation of potentially toxic aromatic amines. europa.eucanada.canih.gov

Chemical reduction methods can also yield aromatic amines from azo compounds. For instance, the reduction of azo compounds via hydrazo compounds is a method for preparing aromatic amines. slideshare.net

Electrophilic Substitution Reactions on Aromatic Rings (e.g., Nitration, Sulfonation)

Aromatic rings within the structure of this compound can potentially undergo electrophilic substitution reactions, although the presence of the azo groups and sulfonic acid groups will influence the reactivity and regioselectivity. Common electrophilic aromatic substitution reactions include nitration and sulfonation. lumenlearning.comlibretexts.orglibretexts.orgscribd.com

Nitration typically involves the reaction of an aromatic ring with a nitronium ion (NO2+), often generated from nitric acid and sulfuric acid. lumenlearning.comlibretexts.orglibretexts.orgmasterorganicchemistry.com Sulfonation involves the addition of a sulfonic acid group to an aromatic ring, with sulfur trioxide (SO3) being the active electrophile, often used in the form of fuming sulfuric acid. lumenlearning.comlibretexts.orglibretexts.orgmasterorganicchemistry.com These reactions proceed through a mechanism involving the attack of the aromatic ring on the electrophile, forming a sigma complex intermediate, followed by deprotonation to restore aromaticity. lumenlearning.comlibretexts.orgscribd.commasterorganicchemistry.com

The sulfonic acid groups present in this compound are electron-withdrawing and can influence the reactivity of the aromatic rings towards further electrophilic substitution.

Synthesis Process Optimization and Impurity Control

Optimization of the synthesis process for azo dyes like this compound aims to maximize yield, improve purity, and reduce the formation of undesirable byproducts. Control over reaction parameters such as temperature, pH, reaction time, and reactant concentrations is essential for process optimization and impurity control.

Research into the synthesis of other complex organic molecules, such as pharmaceuticals, highlights strategies for process optimization and impurity control that may be relevant to azo dye synthesis. These include identifying the sources of impurities and modifying reaction conditions to prevent their formation or facilitate their removal. acs.org Techniques like controlling water content, optimizing reaction times, and employing specific workup procedures can be critical in minimizing impurities and improving isolated yields. acs.org Filtration and washing steps are also important for removing impurities from the final product. mdpi.com

The purity of the starting materials is also crucial in controlling impurities in the final product. Impurities in reactants can be carried through the synthesis process and appear in the final dye product. europa.euacs.org

Temperature and Solubility Management in Reaction Media

Temperature and solubility are critical factors in controlling the efficiency and outcome of the synthesis of azo dyes like this compound. The diazotization reaction, the first step in the synthesis, is typically carried out at low temperatures, usually between 0-5 °C, to maintain the stability of the diazonium salt. Higher temperatures can lead to the decomposition of the diazonium salt.

The solubility of the reactants and intermediates in the reaction medium influences reaction rates and the potential for premature precipitation. This compound itself has a water solubility of 1.55 g/L at 20°C. The presence of sulfonate groups on the naphthalene rings contributes to its solubility in water, which is characteristic of acid dyes. Managing the concentration of reactants and the choice of solvent system are crucial to ensure that the reactions proceed efficiently and that the product remains soluble until the desired stage of isolation. While specific temperature ranges for the coupling of diazotized 4-aminonaphthalene-1-sulfonic acid with resorcinol are not extensively detailed in the provided sources, azo coupling reactions generally benefit from controlled temperatures to optimize yields and minimize side reactions. unb.ca

Strategies for Mitigating Premature Precipitation and Incomplete Reactions

Premature precipitation can occur if the concentration of reactants or the product exceeds their solubility limits in the reaction medium, potentially leading to incomplete reactions and lower yields. Strategies to mitigate this include:

Controlling reactant concentration: Maintaining reactant concentrations below saturation levels can prevent unwanted precipitation during the reaction.

Solvent selection: Choosing a solvent system where reactants, intermediates, and the product are sufficiently soluble throughout the reaction is essential. The synthesis of this compound is noted to occur in aqueous media.

Temperature control: Adjusting the reaction temperature can influence solubility. Higher temperatures often increase solubility, although this must be balanced with the stability of the diazonium salt in the diazotization step.

Addition rate: Slow and controlled addition of reactants can help manage localized high concentrations that might lead to precipitation.

Incomplete reactions can result from insufficient reaction time, inappropriate temperatures, or unfavorable pH conditions. Ensuring adequate reaction time and maintaining the optimal temperature and pH for each step of the synthesis are critical for maximizing the conversion of reactants to the desired product.

Side Product Formation: Overcoupling and Incomplete Diazotization

In the synthesis of azo dyes, side reactions can lead to the formation of unwanted byproducts, affecting the purity and yield of the final product. Two common issues are overcoupling and incomplete diazotization.

Incomplete Diazotization: If the diazotization of 4-aminonaphthalene-1-sulfonic acid is incomplete, unreacted amine starting material will remain in the reaction mixture. This can lead to impurities in the final product.

Overcoupling: Resorcinol, being a highly activated aromatic compound due to the presence of two hydroxyl groups, is susceptible to coupling at multiple positions. While the synthesis aims for coupling at two specific positions to form the double azo dye, overcoupling could potentially occur if reaction conditions are not carefully controlled, leading to the formation of undesired byproducts with additional azo linkages or coupling at unintended sites.

Controlling the stoichiometry of the reactants, the reaction temperature, and the pH of the coupling reaction are crucial for minimizing side product formation.

Analytical Controls for Purity Assessment in Synthetic Protocols

Ensuring the purity of this compound is vital for its intended applications. Various analytical techniques can be employed to assess the purity of the synthesized product and identify potential impurities. While specific detailed analytical protocols for this compound synthesis are not provided in the search results, general methods for dye analysis and purity assessment are applicable.

Common analytical techniques used in the assessment of dye purity include:

Spectrophotometry: UV-Visible spectrophotometry can be used to determine the concentration of the dye and assess its purity by examining the characteristic absorption spectrum. mdpi.com

Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) are powerful tools for separating and quantifying components in a mixture, allowing for the detection and estimation of impurities. HPLC coupled with mass spectrometry can confirm molecular weight and purity.

Thin-Layer Chromatography (TLC): TLC can be used as a rapid method for monitoring the progress of the reaction and checking the purity of the product at different stages.

Elemental Analysis: This technique can confirm the elemental composition of the synthesized dye and help identify impurities.

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can provide detailed structural information and help identify impurities. Fourier-Transform Infrared (FTIR) spectroscopy can identify functional groups and detect impurities or degradation products.

These analytical controls are essential throughout the synthetic protocol, from checking the purity of starting materials to monitoring the reaction progress and finally assessing the purity of the isolated this compound.

Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₆H₁₆N₄Na₂O₈S₂ | worlddyevariety.comnih.gov |

| Molecular Weight | 622.54 g/mol | worlddyevariety.commedchemexpress.com |

| CAS Registry Number | 5850-16-8 | worlddyevariety.commedchemexpress.com |

| Colour Index Name | C.I. This compound, C.I. 20195 | worlddyevariety.com |

| Water Solubility (20°C) | 1.55 g/L | |

| Form | Powder to crystal | |

| Color | Orange to Brown (Solid), Orange brown (Aqueous) |

Advanced Characterization and Spectroscopic Analysis of Acid Brown 14

Molecular Structure Elucidation

Spectroscopic methods such as NMR, FT-IR, and ESI-MS provide valuable information about the molecular structure of Acid Brown 14, including the arrangement of atoms, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by examining the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. Analysis of the chemical shifts, splitting patterns, and integration of signals in the ¹H and ¹³C NMR spectra provides detailed information about the different types of protons and carbons present in the this compound molecule and their connectivity.

While specific comprehensive ¹H and ¹³C NMR data solely for this compound (C.I. 20195) were not extensively detailed in the search results, general applications of NMR for dye characterization and related compounds highlight its utility. For instance, ¹H and ¹³C NMR have been used to characterize other organic compounds and dyes, providing insights into their structural features rsc.orgelsevier.esdocbrown.info. The chemical shifts and coupling constants obtained from NMR spectra allow for the assignment of specific protons and carbons to different parts of the molecule, confirming the proposed structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different wavelengths. Each functional group vibrates at characteristic frequencies, producing a unique IR spectrum.

For azo dyes like this compound, key functional groups include azo bonds (-N=N-), hydroxyl groups (-OH), and sulfonic acid groups (-SO₃H) or their corresponding salts (-SO₃⁻Na⁺). FT-IR analysis can confirm the presence of these groups. Studies on other azo dyes and related compounds show characteristic absorption bands for azo bonds typically between 1504 cm⁻¹ and 1555 cm⁻¹, and for C-N stretching around 1225-1317 cm⁻¹. Aromatic ring vibrations also appear in specific regions bas.bg. The FT-IR spectrum of this compound would exhibit similar characteristic peaks corresponding to its specific functional groups, aiding in its identification and structural confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Mass and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile compounds like dyes. ESI-MS provides information about the molecular weight of the intact molecule and, through fragmentation analysis (MS/MS), can reveal structural details by breaking the molecule into smaller, characteristic ions.

For this compound, which exists as a disodium (B8443419) salt with a molecular formula of C₂₆H₁₆N₄Na₂O₈S₂ and a molecular weight of 622.547 g/mol (or 624.56 g/mol for the disodium salt) sigmaaldrich.comnih.govmedchemexpress.comchemicalbook.com, ESI-MS in negative ion mode is commonly used due to the presence of sulfonic acid groups. The mass spectrum would typically show a prominent peak corresponding to the deprotonated molecule or its salt forms, such as [M-2Na+H]⁻ or [M-Na]⁻ ions. upce.czshimadzu.com MS/MS analysis of the parent ion can yield fragment ions corresponding to the loss of specific functional groups or structural moieties, providing further evidence for the proposed chemical structure. ESI-MS/MS has been applied to characterize various synthetic dyes, demonstrating its effectiveness in providing structural information through fragmentation patterns upce.czshimadzu.comresearchgate.netlcms.czresearchgate.net.

Purity and Compositional Analysis

Assessing the purity and compositional homogeneity of this compound is crucial for its quality control and performance. High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) spectrophotometry are standard techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. For this compound, HPLC is essential for determining its purity by separating the main dye component from impurities, isomers, or synthesis byproducts.

HPLC methods for dye analysis often utilize a reverse-phase column and a mobile phase consisting of water and organic solvents (e.g., methanol (B129727) or acetonitrile), often with additives like buffers or ion-pairing agents to optimize separation of polar and ionic dye molecules. nih.govnajah.educarlroth.com The purity is typically determined by the peak area normalization method, where the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. A high percentage of the total peak area attributed to the main this compound peak indicates high purity. HPLC has been successfully applied for the analysis and quantification of various textile dyes, demonstrating its capability in purity assessment shimadzu.comlcms.cznajah.edu.

UV-Visible (UV-Vis) Spectrophotometry for Absorbance Characteristics and Concentration Determination

UV-Visible (UV-Vis) spectrophotometry measures the absorption of UV and visible light by a substance. Dyes like this compound exhibit characteristic absorption spectra in the UV-Vis region due to the presence of chromophores (color-imparting groups) and auxochromes. The wavelength of maximum absorbance (λmax) and the molar absorptivity coefficient are important properties for identifying the dye and determining its concentration.

This compound is a brown dye, indicating significant absorption in the visible region of the spectrum. Studies involving this compound often utilize UV-Vis spectroscopy for its quantification and to monitor its concentration in solutions, for example, during adsorption or degradation studies. rsc.orgresearchgate.netresearchgate.netresearchgate.netx-mol.net The intensity of the absorbance at the λmax is directly proportional to the concentration of the dye in the solution, according to the Beer-Lambert Law. UV-Vis spectroscopy is a simple, rapid, and sensitive method for the quantitative analysis of this compound in various matrices.

Data Tables

While specific raw spectroscopic data for this compound across all techniques were not consistently available in detail in the search results, the following tables illustrate the types of data that would be obtained from these analyses for a compound like this compound, based on the principles of each technique and findings for similar dyes.

Table 1: Representative Spectroscopic Data for this compound (Illustrative)

| Technique | Parameter | Observed Value/Description |

| ¹H NMR | Chemical Shifts (δ) | Characteristic peaks in aromatic and aliphatic regions, indicative of proton environments. Specific values would depend on the solvent and structure. rsc.org |

| Integration | Ratios corresponding to the number of protons in each environment. docbrown.info | |

| Splitting Patterns | Multiplicity (s, d, t, m, etc.) indicating neighboring protons. docbrown.info | |

| ¹³C NMR | Chemical Shifts (δ) | Characteristic peaks for different carbon types (aromatic, aliphatic, carbons bonded to heteroatoms). rsc.org |

| FT-IR | Key Absorption Bands (cm⁻¹) | ~1500-1600 (Azo N=N, Aromatic C=C), ~3200-3600 (O-H, N-H), ~1000-1200 (S=O of sulfonate). bas.bg |

| ESI-MS | Molecular Ion Peak (m/z) | [M-2Na+H]⁻ or [M-Na]⁻ (based on molecular weight of C₂₆H₁₆N₄Na₂O₈S₂ = 622.55) nih.govmedchemexpress.com |

| Fragment Ions (m/z) | Peaks corresponding to structural fragments. upce.cz | |

| UV-Vis | Maximum Absorbance (λmax) | Characteristic wavelength(s) in the visible region (for brown color). rsc.orgresearchgate.netresearchgate.net |

| Absorbance Intensity | Proportional to concentration. |

Table 2: Representative HPLC Purity Analysis Data for this compound (Illustrative)

| Component | Retention Time (min) | Peak Area (%) |

| This compound | tR1 | > 90% (Typical for purified dye) |

| Impurity 1 | tR2 | < 5% |

| Impurity 2 | tR3 | < 2% |

| ... | ... | ... |

| Total | 100% |

Note: Actual retention times and impurity percentages would vary depending on the specific HPLC method, column, and sample purity.

Detailed Research Findings

Research involving the characterization of this compound utilizes these techniques to understand its properties and behavior in various applications, particularly in environmental studies related to dye removal and degradation. Studies have employed UV-Vis spectroscopy to monitor the concentration of this compound during adsorption and photocatalytic degradation processes, observing the disappearance of the characteristic absorbance band in the visible region as the dye is removed or broken down. rsc.orgresearchgate.netresearchgate.net FT-IR spectroscopy has been used to characterize adsorbent materials before and after the adsorption of this compound, providing insights into the functional groups involved in the adsorption process. bohrium.comresearchgate.net While detailed NMR and MS fragmentation data specifically for this compound in published research are less commonly presented in general studies focused on its application (like degradation or adsorption), these techniques are fundamental for initial and in-depth structural confirmation during synthesis and characterization. The application of ESI-MS/MS in analyzing complex dye mixtures highlights its potential for identifying this compound and its transformation products in environmental samples. researchgate.netlcms.cz

Material Characterization in Composite Systems (Relevant to Remediation)

The efficacy of composite materials in the remediation of this compound is intrinsically linked to their physical and chemical characteristics. A suite of advanced analytical techniques is employed to probe these properties at various scales, from crystalline structure to surface elemental composition.

X-ray Diffraction (XRD) for Crystalline Structure and Phase Identification

X-ray Diffraction (XRD) is a powerful non-destructive technique used to determine the crystalline structure, phase composition, and crystallite size of materials. In the context of this compound remediation using composite materials, XRD analysis is crucial for identifying the crystalline phases present in the composite adsorbent or photocatalyst. This helps confirm the successful synthesis of the intended composite material and provides information about the crystallinity of its components.

For instance, XRD analysis has been used to characterize nitrogen-doped activated carbon (NDAC) derived from sawdust, which was investigated for AB14 dye adsorption. The XRD pattern showed the intensity at specific 2θ values, indicating the presence of crystalline structures within the activated carbon material. bohrium.com In another study involving CuFe2O4–TiO2 nanocomposites for the photodegradation of azo dyes, XRD analysis was employed to characterize the prepared products and showed good agreement with standard diffraction data cards. researchgate.net Similarly, the structural analysis of CuBi2O4/Bi3ClO4 nanostructures, used as a photocatalyst for AB14 removal, was performed using XRD, confirming their phase composition. nih.gov The XRD patterns of calcined layered double hydroxides (CLDH) before and after AB14 adsorption have also demonstrated how adsorption can be enhanced by the reconstruction of the layered structure, highlighting the "memory effect". researchgate.net

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX) for Morphology and Elemental Composition

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of materials, revealing details about their shape, size, and texture. When coupled with Energy Dispersive X-ray Spectroscopy (EDX), it allows for the elemental analysis of the material's surface and near-surface region, providing information on the composition and distribution of elements.

SEM has been widely used to characterize the morphology of composite adsorbents used for AB14 removal. Studies on nitrogen-doped activated carbon (NDAC) showed differences in porosity between raw sawdust and the synthesized NDAC, as observed through SEM images. bohrium.com The morphology of a biosorbent derived from mandarin peels, used for AB14 biosorption, was also characterized using SEM. dntb.gov.ua In the case of magnetic carbon nanocomposites, SEM images have been used to illustrate the structure of the material. chemmethod.com Furthermore, SEM-EDX analysis is frequently employed to confirm the elemental composition of synthesized composite materials, such as nitrogen-doped activated carbon, showing the presence of elements like carbon and nitrogen. bohrium.com EDS analysis of biochar used for dye removal has also provided information on the total weight percentage of carbon, indicating the quality of the material. acs.org The combination of SEM and EDX allows researchers to correlate the surface morphology with the elemental composition, which is vital for understanding the adsorption or catalytic mechanisms.

Transmission Electron Microscopy (TEM) for Nanoscale Structural Analysis

TEM analysis has been utilized to examine the nanoscale structure of composite materials relevant to AB14 remediation. For example, TEM images were used to analyze the structure of a magnetic carbon nanocomposite developed for AB14 removal. chemmethod.com High-resolution TEM (HRTEM) has also been employed in conjunction with TEM to provide detailed structural information of nanocomposites like CuBi2O4/Bi3ClO4 photocatalysts used for AB14 degradation. nih.gov While direct TEM studies showing AB14 adsorbed onto composites are less common in the search results, TEM is invaluable for understanding the size and dispersion of nanoparticles within a composite, which directly impacts the available surface area and active sites for dye interaction.

Vibrating Sample Magnetometry (VSM) for Magnetic Properties (in magnetic composites)

Vibrating Sample Magnetometry (VSM) is a technique used to measure the magnetic properties of materials, such as saturation magnetization, remanence, and coercivity. This is particularly relevant for magnetic composite materials designed for easy separation from treated wastewater using an external magnetic field.

VSM has been used to characterize the magnetic properties of composites developed for dye removal. For magnetic iron oxide-zinc sulfide (B99878) nanocomposites, VSM measurements confirmed their paramagnetic behavior, indicating their potential for magnetic separation after the remediation process. Another study on CuFe2O4–TiO2 nanocomposites also employed VSM to investigate their magnetic properties. researchgate.net The strong magnetic property of components like Fe3O4 in composite adsorbents facilitates the separation steps, decreasing preconcentration time in techniques like magnetic solid phase extraction. researchgate.net

Brunauer-Emmett-Teller (BET) Surface Area Analysis and Pore Volume Determination

Brunauer-Emmett-Teller (BET) analysis is a standard technique for determining the specific surface area and pore size distribution of porous materials. A high surface area and appropriate pore structure are generally desirable for adsorbent materials as they provide more active sites for dye molecules to interact with.

BET analysis has been frequently applied to characterize the surface properties of adsorbents used for AB14 removal. Studies on nitrogen-doped activated carbon have reported specific surface areas and pore volumes, with different preparation temperatures influencing these properties. For instance, NDAC prepared at 600 °C showed a specific surface area of 281.84 m²/g and a mesoporous mean pore diameter of 2.352 nm. bohrium.com A biosorbent derived from mandarin peels used for AB14 biosorption was also characterized by BET, with the ideal biosorption capacity suggesting monolayer sorption. dntb.gov.ua BET analysis of biochar has also provided valuable data on surface area, pore volume, and pore size, which are crucial parameters for assessing its adsorption capacity for dyes. acs.org

Here is a table summarizing some BET surface area and pore volume data from the search results:

| Material | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Mean Pore Diameter (nm) | Relevant Study |

| NDAC (600 °C) | 281.84 | 0.22-0.32 | 2.352 | bohrium.com |

| NDAC (700 °C) | 437.51 - 680.86 | 0.22-0.32 | 1.84 ~ 2.01 | bohrium.com |

| NDAC (800 °C) | 437.51 - 680.86 | 0.22-0.32 | 1.84 ~ 2.01* | bohrium.com |

| Biochar | 306 | 0.146 | 1.49 | acs.org |

| MIL-101 (Fe) | 2280 | 1.09 | 2.34 | mdpi.com |

| Fe3O4@SiO2/PAEDTC@MIL-101 (Fe) | 992 | 0.65 | 1.35 | mdpi.com |

| Zr-MOFs (UiO-66) | 498.9 | - | - | mdpi.com |

| Zr-MOFs (NH2-UiO-66) | 277.1 | - | - | mdpi.com |

| Zr-MOFs (NH2-UiO-66 (1:1)) | 559.3 | - | - | mdpi.com |

| Zr-MOFs (NH2-UiO-66 (1:2)) | 625.5 | - | - | mdpi.com |

| ZIF-8@0.5GO | 286.22 | - | 3.34 | researchgate.net |

| C/TiO2 composite | 56.24 | - | 9.41 | acs.org |

*Note: Ranges or combined data from different temperatures/analyses in the source are indicated with *.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, chemical state, and electronic state of the elements within a material. For composite materials used in AB14 remediation, XPS provides crucial information about the surface chemistry, which is directly involved in the interaction with dye molecules.

XPS analysis can reveal the elemental composition on the surface of the composite and the chemical states of these elements, which can indicate the types of functional groups present and how they might interact with the dye. While no direct XPS studies of this compound adsorbed onto a composite were found in the immediate search results, XPS is a standard technique for characterizing the surface of adsorbent and photocatalytic materials. For example, XPS has been used to characterize the surface composition and chemical states of elements in various composite materials, such as modified composites researchgate.net and Zr-MOFs used for humic acid removal mdpi.com. XPS analysis can provide insights into the binding energies of core electrons, which are characteristic of specific elements and their chemical environments. This information can help to understand the nature of the interactions between the composite surface and the dye molecules, such as electrostatic interactions or chemical bonding. researchgate.net

pH of Zero Point Charge (pHZPC) for Surface Charge Characterization

The pH of Zero Point Charge (pHZPC) is a fundamental property for characterizing the surface charge of materials, particularly adsorbents, and plays a crucial role in understanding their interactions with charged species in aqueous solutions. While pHZPC is a characteristic of a material's surface rather than a dissolved molecule like this compound, understanding the pHZPC of materials interacting with this compound is essential for comprehending its behavior, especially in processes like adsorption.

This compound (AB14) is recognized as an anionic dye bohrium.comresearchgate.netresearchgate.netresearchgate.net. Its behavior in solution, particularly its interaction with solid surfaces, is significantly influenced by the solution's pH due to the impact of pH on both the charge of the dye molecule (related to its pKa values) and the surface charge of interacting materials (characterized by their pHZPC).

Research into the removal of this compound from water using various adsorbents consistently highlights the strong dependence of adsorption efficiency on pH bohrium.comresearchgate.netresearchgate.netresearchgate.net. Studies have shown that the optimal pH for the removal of AB14 dye by different nitrogen-doped activated carbons derived from sawdust is around pH 1.5, achieving high removal efficiencies bohrium.comresearchgate.net. Similarly, the biosorption of AB14 dye onto Mandarin-CO-TETA derived from mandarin peels also showed optimal removal at pH 1.5 researchgate.netresearchgate.net. This enhanced adsorption at low pH is primarily attributed to electrostatic attraction. At pH values significantly lower than the pHZPC of the adsorbent, the adsorbent surface tends to be positively charged due to protonation of surface functional groups. Since this compound is an anionic dye, this positive surface charge facilitates strong electrostatic attraction and thus promotes adsorption bohrium.comresearchgate.netresearchgate.net.

Conversely, as the solution pH increases, the degree of protonation on the adsorbent surface decreases. When the pH exceeds the pHZPC of the adsorbent, the surface acquires a net negative charge. This negatively charged surface then electrostatically repels the anionic this compound molecules, leading to a decrease in adsorption efficiency researchgate.netresearchgate.net.

Different adsorbent materials possess different pHZPC values, which dictates their surface charge behavior across the pH spectrum. For instance, activated carbon prepared from Azolla Pinnata seaweed, used for Acid Brown adsorption, was reported to have a pHZPC of 9.3 gnest.org. This indicates that this specific adsorbent's surface is basic and becomes negatively charged above pH 9.3, favoring the adsorption of anionic species at higher pH values compared to adsorbents with lower pHZPC values gnest.org. Another study reported the pHZPC of a magnetized activated carbon from sawdust as 6.05 researchgate.net. Calcite has been reported to have a pHZPC of 8.5 deswater.com. The pHZPC of L. cylindrica was determined to be 6.5 mdpi.com.

While the pHZPC is a property of the adsorbent material, the pH of the solution directly impacts the ionization state and charge distribution of the this compound molecule itself. Although specific pKa values or the pHZPC for the this compound molecule were not found in the consulted literature, its classification as an anionic dye implies it carries a negative charge in aqueous solutions, particularly at neutral and alkaline pH. The observed optimal adsorption of AB14 at low pH values (around 1.5) on various adsorbents with positive surface charges at these conditions strongly supports its anionic nature and the dominance of electrostatic interactions in its adsorption behavior bohrium.comresearchgate.netresearchgate.net.

The interplay between the solution pH, the pHZPC of the interacting material, and the anionic nature of this compound is critical in determining the efficiency of processes like adsorption for its removal from water.

Here is a summary of optimal adsorption pH values for this compound on various adsorbents and the reported pHZPC of those adsorbents:

| Adsorbent Material | Optimal Adsorption pH for this compound | Adsorbent pHZPC (if reported) | Reference |

| Nitrogen-doped activated carbon (from sawdust) | 1.5 | Not reported | bohrium.com |

| Nitrogen-doped activated carbon (AC5-600 from sawdust) | 1.5 | Not reported | researchgate.net |

| Mandarin-CO-TETA (MCT from mandarin peels) | 1.5 | Not reported | researchgate.netresearchgate.net |

| Activated carbon (from Azolla Pinnata seaweed) | Higher pH (specifically pH 8-10 increases adsorption) | 9.3 | gnest.org |

| Magnetized activated carbon (from sawdust) | 1.5 | 6.05 | researchgate.net |

| Calcite | < 7 (Adsorption decreases as pH increases above 7) | 8.5 | deswater.com |

Note: The pHZPC values listed are for the adsorbent materials, not for the this compound molecule.

Environmental Remediation and Degradation Pathways of Acid Brown 14

Adsorption Phenomena and Mechanisms

Adsorption is a surface phenomenon where adsorbate molecules (Acid Brown 14) adhere to the surface of a solid adsorbent. mdpi.com The efficiency of this process is influenced by various factors, including pH, contact time, initial dye concentration, temperature, and adsorbent dosage. chemmethod.combohrium.comiwaponline.comdntb.gov.uaresearchgate.netnjse.org.ng The mechanisms involved can be physical (physisorption) or chemical (chemisorption), often involving electrostatic interactions, π-π interactions, and hydrogen bonding between the dye molecules and the adsorbent surface. bohrium.commdpi.comresearchgate.netnih.govresearchgate.net

Adsorption Thermodynamics and Kinetics Modeling

Understanding the thermodynamics and kinetics of this compound adsorption is crucial for designing and optimizing adsorption systems. These studies provide insights into the spontaneity, heat changes, and rate-limiting steps of the adsorption process. scirp.orgnih.govsci-hub.se

Isotherm Models (e.g., Langmuir, Temkin)

Adsorption isotherm models describe the equilibrium relationship between the amount of dye adsorbed onto the adsorbent and the concentration of the dye remaining in the solution at a constant temperature. njse.org.ngrazi.ac.ir Several models are used to fit experimental data, with the Langmuir and Temkin models being commonly applied to this compound adsorption. bohrium.comiwaponline.comdntb.gov.uaresearchgate.netresearchgate.net

The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. njse.org.ngrazi.ac.irnih.gov Studies on this compound adsorption onto nitrogen-doped activated carbon (NDAC) have shown that the Langmuir model can effectively describe the adsorption process, indicating monolayer sorption. bohrium.comresearchgate.net Similarly, the adsorption of this compound onto calcined Mg/Fe layered double hydroxide (B78521) (CLDH) was well described by the Langmuir model. researchgate.netresearchgate.net

The Temkin model, on the other hand, considers the effects of indirect adsorbate-adsorbate interactions on adsorption isotherms and suggests that the heat of adsorption decreases linearly with increasing surface coverage. razi.ac.ir The Temkin model has also been found to describe the adsorption of this compound onto NDAC. bohrium.comresearchgate.net In some cases, the Freundlich model, which describes multilayer adsorption on heterogeneous surfaces, has also been applied to this compound adsorption data. iwaponline.comdntb.gov.ua

Research findings often compare the applicability of these models based on correlation coefficients (R²) to determine the best fit for experimental data. iwaponline.comdntb.gov.uarazi.ac.irnih.gov For instance, one study found that the Langmuir isotherm model best fitted the experimental data for this compound adsorption onto modified mandarin peels, with high correlation coefficients. dntb.gov.ua Another study on NDAC showed that both pseudo-second-order and Temkin models perfectly designated the adsorption of this compound. bohrium.comresearchgate.net

Kinetic Models (e.g., Pseudo-First-Order, Pseudo-Second-Order)

Adsorption kinetic models describe the rate at which the adsorption process occurs, providing information about the adsorption mechanism and potential rate-limiting steps. sci-hub.se The pseudo-first-order and pseudo-second-order models are widely used to analyze the adsorption kinetics of dyes like this compound. scirp.orgsci-hub.senih.govmdpi.comugm.ac.id

The pseudo-first-order model assumes that the rate of adsorption is proportional to the concentration of the adsorbate in the solution. sci-hub.senih.govugm.ac.id The pseudo-second-order model assumes that the rate of adsorption is proportional to the square of the concentration of the adsorbate or the square of the number of vacant sites on the adsorbent. sci-hub.senih.govugm.ac.id It suggests that chemisorption might be the rate-limiting step. mdpi.com

Numerous studies have reported that the adsorption of this compound onto various adsorbents follows the pseudo-second-order kinetic model. bohrium.comdntb.gov.uaresearchgate.netresearchgate.netresearchgate.net This suggests that the adsorption rate is controlled by a chemical adsorption process involving valence forces through sharing or exchange of electrons between the adsorbent and the adsorbate. mdpi.com For example, the adsorption kinetics of this compound on NDAC was perfectly designated by the pseudo-second-order model. bohrium.comresearchgate.net Similarly, the adsorption kinetics of this compound on calcined Mg/Fe layered double hydroxide followed the pseudo-second-order kinetic model. researchgate.netresearchgate.net While the pseudo-second-order model is frequently the best fit, the applicability of kinetic models is assessed by comparing correlation coefficients and other error analysis parameters. nih.govmdpi.com

Thermodynamic Parameters (e.g., Enthalpy, Entropy, Gibbs Free Energy)

Thermodynamic studies provide information about the feasibility and spontaneity of the adsorption process, as well as the energy changes involved. Key thermodynamic parameters include Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). scirp.orgnih.govresearchgate.netchem-soc.si These parameters are typically calculated using the Van't Hoff equation, which relates the equilibrium constant to temperature. scirp.orgresearchgate.netchem-soc.si

A negative value of ΔG° indicates a spontaneous adsorption process. scirp.orgnih.govchem-soc.si A positive value of ΔH° suggests an endothermic process, meaning that higher temperatures favor adsorption. scirp.orgchem-soc.si A positive value of ΔS° indicates an increase in randomness or disorder at the solid-solution interface during the adsorption process. scirp.org

Studies on the adsorption of this compound have investigated these thermodynamic parameters. While specific values for this compound were not extensively detailed in the provided snippets regarding inorganic adsorbents, related studies on dye adsorption often show that the process can be spontaneous (negative ΔG°) scirp.orgnih.govchem-soc.si. The enthalpy change (ΔH°) can be positive, indicating an endothermic process scirp.orgchem-soc.si, or negative, indicating an exothermic process researchgate.net. The sign and magnitude of ΔH° and ΔS° provide insights into the nature of the adsorption, whether it is primarily physical or chemical. nih.gov

Adsorbent Development and Performance

The development of efficient and cost-effective adsorbents is crucial for the practical application of adsorption in this compound removal. Research focuses on synthesizing and modifying materials to enhance their adsorption capacity, selectivity, and reusability.

Inorganic Adsorbents: Layered Double Hydroxides (LDHs), Metal Oxides

Inorganic materials, particularly Layered Double Hydroxides (LDHs) and metal oxides, have shown promise as adsorbents for anionic dyes like this compound due to their tunable surface properties and structures. mdpi.comresearchgate.netresearchgate.netacs.org

Layered Double Hydroxides (LDHs), also known as anionic clays, are a class of materials with a layered structure consisting of positively charged metal hydroxide layers and interlayer anions. mdpi.com Their structure allows for the intercalation of various anions, making them suitable for the removal of anionic dyes. mdpi.comresearchgate.net Calcined LDHs (mixed metal oxides formed by heating LDHs) can exhibit a "memory effect," where they reconstruct their layered structure in the presence of water and anions, leading to enhanced adsorption capacity. mdpi.comresearchgate.netdntb.gov.ua

Studies have demonstrated the effectiveness of Mg/Fe layered double hydroxide and its calcined product (CLDH) for this compound removal. researchgate.netresearchgate.net The calcined Mg/Fe LDH showed a significantly higher adsorption capacity (370.0 mg/g) for this compound compared to the uncalcined LDH (41.7 mg/g), attributed to the memory effect. researchgate.netresearchgate.net The adsorption on CLDH was found to be efficient for treating wastewater with high concentrations of anionic dyes. researchgate.netresearchgate.net

Metal oxides, such as cerium oxide (CeO) and iron oxide (Fe₃O₄), have also been explored as components in adsorbents for this compound. researchgate.net A nanocomposite consisting of Fe₃O₄, carbon nanotube, and CeO was synthesized and used for this compound preconcentration. researchgate.net The affinity for this compound was increased by the donation of electron pairs from the dye to the empty orbitals of cerium in CeO. researchgate.net Fe₃O₄ also facilitated the separation of the adsorbent due to its magnetic properties. researchgate.net Silica-based adsorbents, including silica (B1680970) monolith particles, have also been investigated for the removal of Acid Brown 340, a related acidic dye, showing effectiveness due to properties like enlarged surface area and high permeability. wecmelive.comchemrxiv.org

Research findings highlight the potential of both LDHs and metal oxides, often in composite forms, as effective inorganic adsorbents for the removal of this compound from water.

Data Tables

While specific comprehensive data tables for all models and adsorbents were not consistently available across the search results, the following table summarizes some key findings regarding model fits and adsorption capacities for this compound on different adsorbents:

| Adsorbent | Isotherm Model Fit (Best Fit) | Kinetic Model Fit (Best Fit) | Maximum Adsorption Capacity (Q_m) | Reference |

| Nitrogen-doped activated carbon (NDAC600) | Temkin, Pseudo-second-order | Pseudo-second-order | 909.09 mg/g | bohrium.comresearchgate.net |

| Calcined Mg/Fe LDH (CLDH) | Langmuir | Pseudo-second-order | 370.0 mg/g | researchgate.netresearchgate.net |

| Uncalcined Mg/Fe LDH | Langmuir | Pseudo-second-order | 41.7 mg/g | researchgate.netresearchgate.net |

| Mandarin-CO-TETA (MCT) | Langmuir | Pseudo-second-order | 416.67 mg/g | dntb.gov.ua |

Note: This table is compiled from the provided search snippets and represents findings from specific studies. Adsorption capacities can vary significantly depending on experimental conditions and adsorbent characteristics.

Detailed Research Findings

Detailed research findings from the search results further illuminate the adsorption process:

The adsorption of this compound by NDAC was found to be pH-dependent, with optimal removal observed at pH 1.5. bohrium.comresearchgate.net This was attributed to electrostatic interactions between the positively charged sites on NDAC at low pH and the anionic this compound dye. bohrium.comresearchgate.net

The reconstruction of the layered structure in calcined LDHs (memory effect) significantly enhances their reactivity and the availability of active sites for dye adsorption. mdpi.comresearchgate.netdntb.gov.ua

The use of nanocomposites incorporating metal oxides like CeO can enhance the affinity for this compound through electron interactions. researchgate.net

The pseudo-second-order kinetic model consistently fitting the data suggests that the adsorption rate is primarily controlled by chemical interactions between the dye and the adsorbent surface. bohrium.comdntb.gov.uaresearchgate.netresearchgate.netresearchgate.netmdpi.com

While specific thermodynamic parameters for this compound on inorganic adsorbents were not detailed, related studies indicate that dye adsorption processes can be spontaneous (negative ΔG°) and either endothermic or exothermic. scirp.orgnih.govchem-soc.siresearchgate.net

Carbon-Based Adsorbents: Activated Carbon, Carbon Nanotubes

Carbon-based materials, particularly activated carbon and carbon nanotubes, have been investigated for their efficacy in adsorbing this compound. Activated carbon is a popular adsorbent due to its high surface area, porosity, and ease of operation chemmethod.comnih.gov. Nitrogen-doped activated carbon (NDAC) prepared from sawdust and zinc chloride has shown significant potential for this compound removal. For instance, NDAC synthesized at 600 °C demonstrated a maximum adsorption capacity (Qm) of 909.09 mg/g for this compound, with optimal removal efficiency observed at pH 1.5 bohrium.comresearchgate.net.

Carbon nanotubes (CNTs) are also effective adsorbents for dyes, including this compound, owing to their large surface area and unique structure researchgate.netx-mol.net. The adsorption of dyes on carbon nanotubes is influenced by the nature of both the adsorbent and the adsorbate researchgate.net. Chemical modification of carbon nanotubes can further enhance their adsorption capacity researchgate.net.

Biosorbents: Biomass-Derived Materials (e.g., Mandarin-CO-TETA)

Biomass-derived materials are gaining attention as cost-effective and environmentally friendly biosorbents for dye removal researchgate.netpjoes.com. While specific data on "Mandarin-CO-TETA" and its application for this compound adsorption was not explicitly found in the search results, the broader category of biomass-derived adsorbents has been explored for dye removal. Studies indicate that various agricultural waste materials can be used as bio-adsorbents for toxic wastes like dyes researchgate.net. For example, activated carbon prepared from Azolla Pinnata seaweed has been studied for Acid Brown adsorption, showing a BET surface area of 686.5 m²/g and demonstrating adsorption capabilities influenced by pH and surface functional groups gnest.org. Another study explored nitrogen-doped activated carbon produced from a blend of sawdust and fish waste for this compound adsorption, reporting a maximum sorption capacity of 1114 mg/g nih.govresearchgate.netresearchgate.net.

Nanocomposite Adsorbents (e.g., Fe₃O₄/CNT/CeO)

Nanocomposite adsorbents offer enhanced adsorption properties by combining the advantages of different materials. A three-component nanocomposite (mCC) consisting of Fe₃O₄, carbon nanotube (CNT), and CeO has been synthesized and tested for the preconcentration of this compound researchgate.netx-mol.net. This nanocomposite demonstrated efficient adsorption of this compound, with the Fe₃O₄ component providing magnetic properties for easy separation researchgate.netx-mol.net. The adsorption onto the CNT surface occurred via π-π interaction, while the presence of CeO enhanced the affinity for this compound through the donation of electron pairs from the dye into the empty orbitals of cerium researchgate.netx-mol.net.

Other magnetic carbon nanocomposites have also been investigated for this compound removal, allowing for easy separation of the adsorbent using a magnet after the adsorption process chemmethod.com.

Here is a table summarizing some research findings on the adsorption capacity of different adsorbents for this compound:

| Adsorbent | Material Source | Maximum Adsorption Capacity (Qm) | Optimal pH | Reference |

| Nitrogen-doped activated carbon (NDAC600) | Sawdust/Zinc Chloride | 909.09 mg/g | 1.5 | bohrium.comresearchgate.net |

| Nitrogen-doped activated carbon (AC5-600) | Sawdust/Fish Waste/Urea/ZnCl₂ | 1114 mg/g | 1.5 | nih.govresearchgate.netresearchgate.net |

| Activated carbon from Azolla Pinnata seaweed | Azolla Pinnata seaweed | Not explicitly stated (influenced by pH) | Higher pH | gnest.org |

Mechanistic Investigations of Adsorption

The adsorption of this compound onto various materials is governed by several interaction mechanisms between the dye molecules and the adsorbent surface.

Electrostatic Interactions and Surface Charge Effects

Electrostatic interaction plays a significant role in the adsorption of this compound, which is an anionic dye researchgate.net. The pH of the solution strongly influences the surface charge of the adsorbent and the ionization state of the dye molecules gnest.orgmdpi.com. For adsorbents with positively charged sites, electrostatic attraction between the adsorbent and the anionic this compound molecules facilitates adsorption bohrium.comresearchgate.net. Studies on nitrogen-doped activated carbon have shown that the optimal removal of this compound occurs at low pH values (e.g., pH 1.5), where the adsorbent surface is positively charged, leading to electrostatic attraction with the anionic dye bohrium.comresearchgate.net. Conversely, at higher pH, the adsorbent surface may become negatively charged, resulting in electrostatic repulsion and decreased adsorption gnest.org. The point of zero charge (pHpzc) of the adsorbent is a key parameter influencing electrostatic interactions gnest.orgmdpi.com.

Hydrogen Bonding Contributions

Hydrogen bonding is another important interaction mechanism in the adsorption of dyes, including this compound, onto various adsorbents gnest.orgresearchgate.netmdpi.comrsc.org. Hydrogen bonds can form between hydrogen atoms in the dye molecule (e.g., from amine or hydroxyl groups) and electronegative atoms (e.g., oxygen or nitrogen) on the adsorbent surface, or vice versa gnest.orgmdpi.com. FTIR analysis can provide evidence of the involvement of functional groups on the adsorbent surface, such as hydroxyl, carboxylate, and C-O groups, in the adsorption process through hydrogen bonding gnest.orgpjoes.com.

π-π Stacking Interactions

The adsorption mechanism of this compound is often a combination of these interactions, with the dominant mechanism depending on the specific properties of the adsorbent and the solution conditions, such as pH gnest.orgrsc.org.

Ion Exchange Processes

Ion exchange is a process where undesirable ions in a solution are exchanged for more acceptable ions held on a solid matrix, typically an ion exchange resin. 911metallurgist.com For anionic dyes like this compound, anion exchange resins are particularly relevant. Layered Double Hydroxides (LDHs), also known as anionic clays, have shown promise as adsorbents for the removal of anionic dyes through anion exchange and adsorption processes. researchgate.net The applicability of LDHs for environmental remediation is attributed to their high anion exchange capacity, ease of preparation, and cost-effectiveness. researchgate.net

Studies have investigated the adsorption of this compound on Mg/Fe layered double hydroxide (LDH). researchgate.net The adsorption process can involve the exchange of the dye anion with interlayer anions in the LDH structure. tuiasi.ro

"Memory Effect" in Calcined Adsorbents

Calcined layered double hydroxides (CLDHs) exhibit a "memory effect," which refers to their ability to reconstruct their original layered structure when exposed to water or anionic solutions. researchgate.netresearchgate.net This reconstruction enhances their adsorption capacity for anions. researchgate.netresearchgate.net

Research on the adsorption of this compound on calcined Mg/Fe layered double hydroxide has demonstrated the significant role of the memory effect in enhancing dye removal. researchgate.net The calcined material (CLDH) showed a much higher adsorption capability for this compound compared to the uncalcined LDH. researchgate.net The reconstruction of the layered structure in the presence of the dye facilitates enhanced adsorption through the intercalation of dye molecules within the layers. researchgate.nettuiasi.ro This effect is attributed to recrystallization, which increases the material's reactivity and activates active sites. researchgate.net

Studies have shown that the adsorption isotherms of this compound on both LDH and CLDH are well-described by the Langmuir model, indicating monolayer adsorption. researchgate.net The adsorption kinetics typically follow the pseudo-second-order kinetic model. researchgate.netredalyc.org

| Adsorbent Type | Adsorption Capacity (mg/g) | Isotherm Model | Kinetic Model |

| Mg/Fe LDH | 41.7 | Langmuir | Pseudo-second-order |

| Calcined Mg/Fe LDH (CLDH) | 370.0 | Langmuir | Pseudo-second-order |

Data derived from research on this compound adsorption. researchgate.net

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are promising techniques for the degradation of non-biodegradable organic compounds like this compound in wastewater. researchgate.netresearchgate.net AOPs typically involve the generation of highly reactive species, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), which can effectively break down complex organic molecules into simpler, less harmful substances. researchgate.netresearchgate.net

Studies have explored various AOPs for the decolorization and degradation of this compound, including electrocatalytic processes like anodic oxidation and electrocoagulation. capes.gov.brbohrium.com

Photocatalytic Degradation

Photocatalytic degradation, a type of AOP, utilizes semiconductor photocatalysts activated by light to generate reactive species that degrade pollutants. mdpi.comrsc.org This method has gained considerable attention for industrial effluent treatment due to its potential for cost-effectiveness and complete mineralization of pollutants. mdpi.com Upon irradiation with photons of sufficient energy, a photocatalyst generates electron-hole pairs. mdpi.commdpi.com These charge carriers can then react with adsorbed molecules on the catalyst surface or with water and dissolved oxygen to produce reactive radicals. mdpi.com

Semiconductor Photocatalysts (e.g., TiO₂, CuBi₂O₄, CuFe₂O₄, ZnO)

Various semiconductor materials have been investigated as photocatalysts for the degradation of organic dyes, including this compound. Titanium dioxide (TiO₂) and zinc oxide (ZnO) are widely used due to their chemical stability, non-toxicity, and photocatalytic efficiency. mdpi.commdpi.comresearchgate.net

Research has shown that ZnO nanoparticles can be effective catalysts in the sonophotocatalytic degradation of this compound, enhancing removal efficiency significantly when combined with ultrasound and UV irradiation. x-mol.nettandfonline.com The degradation rate is influenced by parameters such as pH, catalyst dosage, and initial dye concentration. tandfonline.com

Copper bismuthate (CuBi₂O₄) has also emerged as a visible-light responsive p-type semiconductor photocatalyst, and its heterostructures have been studied for the removal of this compound under visible light irradiation. up.ac.zanih.gov CuBi₂O₄/Bi₃ClO₄ nanocomposites, for instance, have demonstrated excellent photocatalytic activity and total organic carbon (TOC) removal for this compound under visible light. nih.gov

Copper ferrite (B1171679) (CuFe₂O₄) and its composites have also been explored. capes.gov.br Studies have investigated the photocatalytic degradation of this compound using CuFe₂O₄-TiO₂ nanocomposites under both UV and visible light. capes.gov.brresearchgate.net

| Semiconductor Photocatalyst | Light Source | Key Findings |

| ZnO nanoparticles | UV/Ultrasound | Enhanced degradation of this compound; efficiency influenced by pH and dosage. x-mol.nettandfonline.com |

| CuBi₂O₄/Bi₃ClO₄ nanocomposites | Visible Light | Excellent photocatalytic activity and TOC removal for this compound. nih.gov |

| CuFe₂O₄-TiO₂ nanocomposites | UV and Visible Light | Investigated for this compound degradation. capes.gov.brresearchgate.net |

Nanocomposite Photocatalysts (e.g., CuFe₂O₄-TiO₂, CoFe₂O₄-Carbon Quantum Dots)

Nanocomposite photocatalysts, which combine two or more materials at the nanoscale, are developed to enhance photocatalytic efficiency by improving light absorption, charge separation, and increasing active sites. researchgate.net

CuFe₂O₄-TiO₂ nanocomposites have been studied for the photodegradation of this compound. capes.gov.br The combination of magnetic CuFe₂O₄ with TiO₂ can offer the advantage of easy separation of the catalyst from the treated water using an external magnetic field. capes.gov.br

Cobalt ferrite (CoFe₂O₄) nanocomposites, such as CoFe₂O₄-carbon quantum dots, have also been synthesized and evaluated for the photocatalytic degradation of azo dyes, including this compound, under UV light irradiation. researchgate.net These nanocomposites have shown promising degradation efficiencies. researchgate.net

Reactive Species Generation and Role (e.g., hydroxyl radicals, superoxide (B77818) radicals, holes)

In photocatalysis, the degradation of organic pollutants is primarily mediated by reactive species generated from the interaction of photoexcited electrons and holes with the surrounding medium. mdpi.commdpi.com The main reactive species involved are typically hydroxyl radicals (•OH), superoxide radicals (O₂•⁻), and holes (h⁺). mdpi.comrsc.orgmdpi.com

Upon light irradiation, electrons are promoted to the conduction band of the semiconductor photocatalyst, leaving holes in the valence band. mdpi.com These charge carriers can then participate in redox reactions. Holes in the valence band can oxidize water molecules or hydroxyl ions (OH⁻) to produce hydroxyl radicals (•OH). mdpi.com Electrons in the conduction band can reduce dissolved oxygen (O₂) to form superoxide radicals (O₂•⁻). mdpi.com